![molecular formula C18H38NO4P B14257169 [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid CAS No. 189065-69-8](/img/structure/B14257169.png)
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereospecific reaction from D-gulonic acid -lactone and D-glucono- -lactone . These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can be compared with other similar compounds, such as:
(2R,3R)-2-Amino-3-hydroxybutanoic acid: This compound has a similar structure but with a shorter carbon chain.
(2R,3R)-2-Amino-3-hydroxypropanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its longer carbon chain and the presence of the phosphonic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
189065-69-8 |
|---|---|
Molekularformel |
C18H38NO4P |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[(2R,3R)-2-amino-3-hydroxyoctadec-4-enyl]phosphonic acid |
InChI |
InChI=1S/C18H38NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChI-Schlüssel |
QQKUKBUXKMZQOC-ZWKOTPCHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CP(=O)(O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


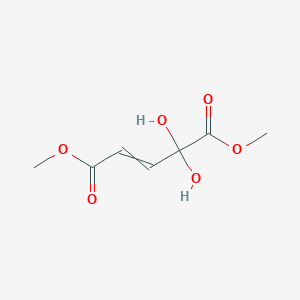
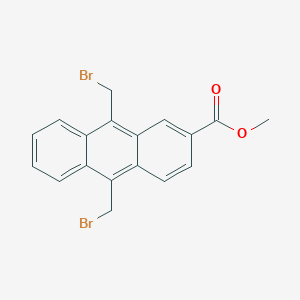

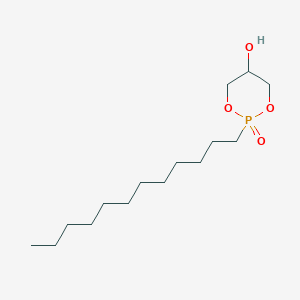
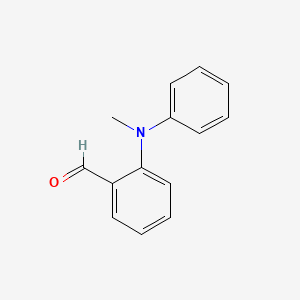
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)


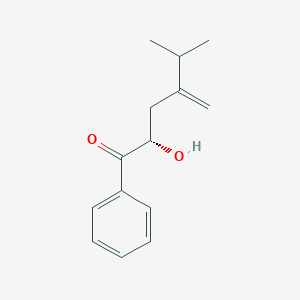
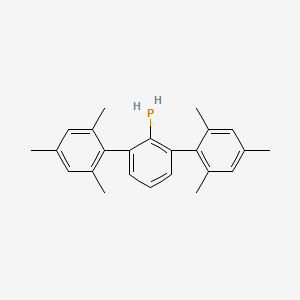
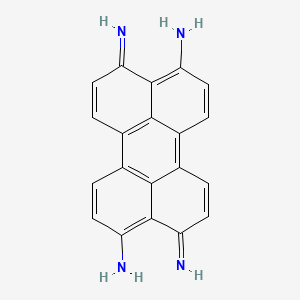
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
